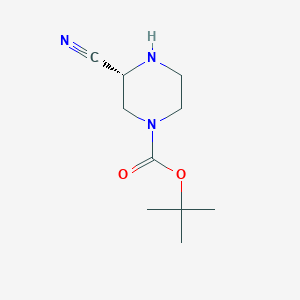

(R)-1-N-Boc-3-Cyanopiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650673 | |

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217791-74-6 | |

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-N-Boc-3-cyanopiperazine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-1-N-Boc-3-cyanopiperazine, a chiral building block of significant interest in medicinal chemistry. Its unique structural features make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical Properties

This compound, systematically named tert-butyl (R)-3-cyanopiperidine-1-carboxylate, is a functionalized piperidine derivative. The presence of a Boc-protecting group on the piperidine nitrogen allows for controlled reactivity at other positions, while the cyano group at the chiral center provides a versatile handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Boc-3-cyanopiperidine (Racemic) | (S)-1-N-Boc-3-cyanopiperidine |

| IUPAC Name | tert-butyl (3R)-3-cyanopiperidine-1-carboxylate | tert-butyl 3-cyanopiperidine-1-carboxylate | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate |

| CAS Number | 915226-44-7 | 91419-53-3 | 915226-39-0 |

| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol | 210.27 g/mol | 210.27 g/mol |

| Melting Point | Not Reported | 60-65 °C | Not Reported |

| Boiling Point | Not Reported | 40 °C at 30 mmHg | 325.3 °C at 760 mmHg |

| Density | Not Reported | 1.07±0.1 g/cm³ (Predicted) | 1.07 g/cm³ |

| Solubility | Soluble in Methanol | Soluble in Methanol | Not Reported |

Spectroscopic Data

Table 2: Spectroscopic Data for N-Boc-3-cyanopiperidine

| Spectrum | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H)[1] |

| ¹³C NMR | Estimated: Signals expected for the Boc group (~28.4, 80.5 ppm), piperidine ring carbons, and the nitrile carbon (~118 ppm). |

| IR | Estimated: Characteristic peaks for C≡N stretching, C=O stretching (carbamate), and C-H stretching. |

Experimental Protocols

While a specific protocol for the enantioselective synthesis of this compound is not detailed in the available literature, a multi-step synthesis of a related chiral piperidine derivative from L-glutamic acid provides a viable synthetic strategy. The following is an adapted, generalized protocol.

Enantioselective Synthesis of a Chiral Piperidine Precursor

This multi-step synthesis starts from the readily available chiral precursor, L-glutamic acid.

Workflow for the Synthesis of a Chiral Piperidine Precursor

Caption: Synthetic pathway from L-glutamic acid to a chiral piperidine.

Methodology:

-

Esterification: L-glutamic acid is first converted to its corresponding diester derivative through esterification of both carboxylic acid groups.

-

Reduction: The diester is then reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH₄).

-

Tosylation: The primary hydroxyl groups of the diol are converted to tosylates to facilitate the subsequent cyclization step.

-

Cyclization: The resulting ditosylate is reacted with a primary amine to yield the cyclized N-substituted piperidine derivative.

Conversion to this compound

Further functional group manipulations would be required to convert the synthesized chiral piperidine to the target molecule. This would likely involve deprotection/reprotection steps and the introduction of the cyano group, for which standard synthetic methodologies can be employed.

Application in Drug Development: Aurora Kinase Inhibition

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds, notably as precursors to Aurora kinase inhibitors.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for cancer therapy.[2]

Inhibitors of Aurora kinases can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The chiral nature of intermediates like this compound is often critical for achieving high potency and selectivity for the target kinase.

Aurora Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified overview of the Aurora A kinase signaling pathway during mitosis and the point of intervention for inhibitors.

Caption: Simplified Aurora A kinase signaling pathway and inhibition.

As depicted, Aurora A kinase is a key regulator of mitotic entry and progression. It activates Polo-like kinase 1 (Plk1) and is essential for centrosome maturation and spindle assembly.[2] An inhibitor derived from this compound would bind to the active site of Aurora A, preventing its function and thereby halting the cell cycle, which is a critical mechanism in cancer therapy.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its versatile chemical nature allows for its incorporation into complex molecular architectures, particularly in the synthesis of targeted therapeutics like Aurora kinase inhibitors. This guide provides a foundational understanding of its chemical properties, synthetic considerations, and biological relevance, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

(R)-1-N-Boc-3-cyanopiperazine CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-N-Boc-3-cyanopiperazine, a chiral piperazine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, piperazine core, combined with the presence of a nitrile group and a stereocenter, makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, providing a versatile handle for molecular elaboration. Chiral piperazines are key components in a wide array of pharmaceuticals, and the specific stereochemistry of this compound is crucial for achieving desired pharmacological activity and minimizing off-target effects.

Chemical Identity and Properties

This section summarizes the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 1217791-74-6[1] |

| Chemical Name | (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate[1] |

| Molecular Formula | C₁₀H₁₇N₃O₂[1] |

| Molecular Weight | 211.26 g/mol [1] |

| Synonyms | This compound, R-4-N-Boc-2-cyanopiperazine |

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general strategies for the enantioselective synthesis of chiral piperazines can be adapted. These methods often involve the use of chiral starting materials or asymmetric catalysis.

General Synthetic Workflow

A plausible synthetic approach for chiral 3-substituted piperazines often commences from readily available chiral precursors, such as α-amino acids. The following diagram illustrates a conceptual workflow for the synthesis of such compounds.

Caption: Conceptual workflow for the synthesis of this compound.

Key Experimental Considerations

-

Starting Material: The choice of a suitable chiral starting material is paramount to establish the desired stereochemistry.

-

Protecting Groups: Orthogonal protecting group strategies are often necessary to selectively manipulate the different nitrogen atoms of the piperazine ring. The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

-

Cyclization: The key ring-forming step must be optimized to ensure high yield and prevent racemization.

-

Purification: Chromatographic techniques are typically required to isolate the desired product with high purity.

Applications in Drug Development

While specific applications of this compound are not widely reported, its structural motifs are present in numerous biologically active compounds. The piperazine scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, such as an amine or a carboxylic acid, providing a route to a diverse range of analogues for structure-activity relationship (SAR) studies.

The development of robust synthetic routes to chiral building blocks like this compound is a critical enabler for the discovery of new medicines with improved efficacy and safety profiles.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is limited in the public domain, established methodologies for the synthesis of chiral piperazines provide a solid foundation for its preparation and utilization. Its versatile structure makes it a valuable tool for medicinal chemists aiming to synthesize novel therapeutic agents. Further research into the applications of this compound is warranted to fully explore its potential in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc Protected Cyanopiperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc protected cyanopiperidine isomers. Due to the prevalence of data for cyanopiperidines in scientific literature, this guide will focus on N-Boc-2-cyanopiperidine, N-Boc-3-cyanopiperidine, and N-Boc-4-cyanopiperidine. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. This document presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations for synthetic and analytical workflows.

Physicochemical Data Summary

The following tables summarize the available quantitative physicochemical data for the 2-cyano, 3-cyano, and 4-cyano isomers of N-Boc-protected piperidine. It is important to note that many of the available data points are predicted values derived from computational models.

Table 1: General and Physical Properties of N-Boc-Cyanopiperidine Isomers

| Property | N-Boc-2-cyanopiperidine | N-Boc-3-cyanopiperidine | N-Boc-4-cyanopiperidine |

| CAS Number | 153749-89-4 (racemate) | 91419-53-3 (racemate)[1] | 91419-52-2[2][3] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂[1] | C₁₁H₁₈N₂O₂[2][3] |

| Molecular Weight | 210.27 g/mol | 210.27 g/mol [1] | 210.27 g/mol [2][3] |

| Appearance | Not specified | White to yellow powder[2] | White to off-white crystalline powder[2] |

| Melting Point | Not specified | 60-65 °C[1][4] | 60-63 °C[2][3] |

| Boiling Point | Not specified | 40 °C @ 30 mmHg[4] | 325.3 °C (Predicted)[2] |

| Density | Not specified | 1.07 ± 0.1 g/cm³ (Predicted)[4] | 1.07 ± 0.1 g/cm³ (Predicted)[2] |

Table 2: Solubility and Partitioning Properties of N-Boc-Cyanopiperidine Isomers

| Property | N-Boc-2-cyanopiperidine | N-Boc-3-cyanopiperidine | N-Boc-4-cyanopiperidine |

| Solubility | Not specified | Soluble in Methanol[4] | Soluble in Chloroform[2] |

| pKa | Not specified | -3.42 ± 0.40 (Predicted)[2] | -3.08 ± 0.40 (Predicted)[2] |

| LogP (XLogP3) | Not specified | 1.3[1] | 2.1 (Predicted) |

Experimental Protocols

This section details generalized experimental protocols for the synthesis of N-Boc protected cyanopiperidines and the determination of their key physicochemical properties.

Synthesis of N-Boc-4-cyanopiperidine

This protocol is a general method for the N-protection of a piperidine ring using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-cyanopiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Potassium bisulfate (KHSO₄) solution (ice-cold)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

A solution of di-tert-butyl dicarbonate (1.1 equivalents) in CH₂Cl₂ is added dropwise to a stirred solution of 4-cyanopiperidine (1.0 equivalent) in CH₂Cl₂.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

The residual oil is dissolved in ethyl acetate.

-

The solution is cooled to 0°C and washed rapidly with an ice-cold solution of KHSO₄, followed by a wash with saturated aqueous NaHCO₃.

-

The organic layer is dried over MgSO₄ and the solvent is evaporated under reduced pressure to yield 1-tert-butyloxycarbonyl-4-cyanopiperidine.[5]

Determination of Melting Point

This protocol describes the determination of the melting point using a capillary method.

Materials:

-

Dry, powdered organic compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

Procedure:

-

A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary assembly are placed in the melting point apparatus or Thiele tube.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[6]

Determination of Boiling Point

This protocol describes a micro-scale method for determining the boiling point.

Materials:

-

Liquid organic compound

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., aluminum block or oil bath)

-

Thermometer

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated gently.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Materials:

-

Compound of interest

-

Water (or other aqueous buffer)

-

Scintillation vials or other suitable containers

-

Shaker or orbital incubator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a vial.

-

The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method. This concentration represents the solubility of the compound.[7]

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant of a compound.

Materials:

-

Compound of interest

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of strong acid or base, added in small increments from a burette.

-

The pH of the solution is recorded after each addition.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[8]

Determination of LogP by HPLC

This method provides an indirect measure of the octanol-water partition coefficient.

Materials:

-

Compound of interest

-

A series of reference compounds with known LogP values

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Mobile phase (typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)

-

Detector (e.g., UV-Vis)

Procedure:

-

A calibration curve is generated by injecting the reference compounds and plotting their retention times against their known LogP values.

-

The compound of interest is then injected under the same chromatographic conditions.

-

The retention time of the compound is measured.

-

The LogP of the compound is determined by interpolating its retention time on the calibration curve.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of N-Boc protected cyanopiperidines.

Caption: Synthetic workflow for N-Boc protection of cyanopiperidines.

Caption: Experimental workflow for physicochemical characterization.

Biological Context and Signaling Pathways

References

- 1. echemi.com [echemi.com]

- 2. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 3. N-Boc-4-氰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Boc-3-Cyanopiperidine CAS#: 91419-53-3 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 7. worthe-it.co.za [worthe-it.co.za]

- 8. nbinno.com [nbinno.com]

- 9. DOT Language | Graphviz [graphviz.org]

Synthesis and Characterization of (R)-1-N-Boc-3-cyanopiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for (R)-1-N-Boc-3-cyanopiperazine, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures in published literature, this document outlines a proposed multi-step synthesis starting from readily available precursors. The protocols provided are based on established chemical transformations for similar molecular scaffolds.

Introduction

Chiral piperazine derivatives are crucial building blocks in the development of novel therapeutic agents. The specific stereochemistry of these molecules often plays a pivotal role in their pharmacological activity and safety profile. This compound, with its defined stereocenter and functional groups, represents a valuable intermediate for the synthesis of complex drug candidates. The Boc-protecting group allows for selective functionalization at the N4-position, while the cyano group can be further elaborated into other functionalities.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with the preparation of a di-protected piperazin-2-one intermediate. This is followed by an asymmetric cyanation to introduce the chiral center, subsequent reduction of the ketone, and finally, selective deprotection to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate (1-Boc-3-oxopiperazine)

A common precursor for the synthesis of substituted piperazines is 1-Boc-3-oxopiperazine.

Materials:

-

Piperazin-2-one

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperazin-2-one (1.0 g, 10.0 mmol) in dichloromethane (50 mL), add di-tert-butyl dicarbonate (2.4 g, 11.0 mmol).[1]

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water.[1]

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[2]

Step 2: Asymmetric Cyanation to form (R)-tert-Butyl 3-cyano-2-oxopiperazine-1-carboxylate

This step is crucial for establishing the desired stereochemistry. An enzyme-catalyzed or chiral catalyst-mediated hydrocyanation is proposed.

Conceptual Protocol (based on asymmetric cyanohydrin synthesis):

Materials:

-

1-Boc-3-oxopiperazine

-

Acetone cyanohydrin or trimethylsilyl cyanide (TMSCN)

-

Chiral catalyst (e.g., a Jacobsen's catalyst derivative or a chiral enzyme like a hydroxynitrile lyase)

-

Anhydrous, aprotic solvent (e.g., toluene or methyl tert-butyl ether)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-Boc-3-oxopiperazine (1.0 g, 5.0 mmol) in the chosen anhydrous solvent.

-

Add the chiral catalyst (typically 1-10 mol%).

-

Cool the mixture to the recommended temperature for the catalyst (often between -78 °C and room temperature).

-

Slowly add the cyanating agent (e.g., TMSCN, 1.2 equivalents).

-

Stir the reaction for the time determined by monitoring via TLC or HPLC until the starting material is consumed.

-

Quench the reaction appropriately (e.g., with a buffered aqueous solution).

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired (R)-cyanohydrin intermediate.

Step 3: Reduction of the Cyanohydrin and Amide Carbonyl

A reducing agent capable of reducing both the hydroxyl group of the cyanohydrin and the amide carbonyl is required. A two-step reduction may be necessary.

Conceptual Protocol:

Part A: Reduction of the Hydroxyl Group

-

The cyanohydrin can be converted to a better leaving group (e.g., mesylate or tosylate) and then reduced.

-

Alternatively, a deoxygenation reaction can be performed.

Part B: Reduction of the Amide Carbonyl

Materials:

-

(R)-tert-Butyl 3-cyano-2-oxopiperazine-1-carboxylate

-

Strong reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

Procedure:

-

Under an inert atmosphere, dissolve the cyanopiperazinone intermediate in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add the reducing agent (e.g., a 1 M solution of BH₃·THF in THF).

-

Allow the reaction to warm to room temperature and then reflux as needed, monitoring by TLC.

-

After completion, carefully quench the reaction at 0 °C by the dropwise addition of water, followed by an aqueous base (e.g., 1 M NaOH).

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify by column chromatography to yield this compound.

Characterization Data

As no direct experimental data for this compound is available, the following table summarizes expected and representative data based on the analysis of similar compounds like N-Boc-3-cyanopiperidine.

| Parameter | Expected Value / Observation | Reference |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C₁₀H₁₇N₃O₂ | |

| Molecular Weight | 211.26 g/mol | |

| Melting Point | Not available (expected to be a solid) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8-3.2 (m, piperazine ring protons), ~3.0-2.8 (m, piperazine ring protons), ~2.0-1.6 (m, piperazine ring protons), 1.48 (s, 9H, Boc) | Based on N-Boc-piperazine and cyanopiperidine derivatives |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~154 (C=O, Boc), ~118 (CN), ~80 (C(CH₃)₃, Boc), ~50-40 (piperazine ring carbons), 28.4 ((CH₃)₃, Boc) | Based on N-Boc-piperazine and cyanopiperidine derivatives |

| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch), ~1690 (C=O stretch, Boc), ~1160 (C-O stretch) | |

| Mass Spectrometry (ESI+) | m/z: 212.1 [M+H]⁺, 234.1 [M+Na]⁺ | |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (e.g., Chiralpak AD-H) with a suitable mobile phase to confirm enantiomeric purity. |

Logical Relationships in Characterization

References

The Role of (R)-1-N-Boc-3-cyanopiperazine in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Disclaimer: Extensive research indicates that (R)-1-N-Boc-3-cyanopiperazine is primarily utilized as a chemical intermediate in the synthesis of pharmacologically active compounds, rather than being an active pharmaceutical ingredient with a defined mechanism of action itself. Therefore, this technical guide will focus on the mechanism of action of a prominent class of drugs for which this and structurally similar cyanopiperazine derivatives serve as key building blocks: Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes mellitus.[][2][3]

The cyanopiperazine moiety is a key pharmacophore in several DPP-4 inhibitors. The nitrile group can interact with the active site of the DPP-4 enzyme, often forming a reversible covalent bond with the catalytic serine residue, which contributes to their potent inhibitory activity.[]

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of DPP-4 inhibitors is the competitive and reversible inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, leading to a cascade of downstream effects that improve glucose regulation.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

Caption: Signaling pathway of DPP-4 inhibition.

Experimental Protocols for Mechanism of Action Discovery

The discovery and characterization of DPP-4 inhibitors involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.

Methodology:

-

Human recombinant DPP-4 enzyme is incubated with the test compound at various concentrations.

-

A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), is added to the reaction mixture.

-

DPP-4 cleaves the substrate, releasing the fluorescent AMC molecule.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated, and the percent inhibition at each compound concentration is determined relative to a control without the inhibitor.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in an Animal Model

Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in a relevant animal model (e.g., Zucker diabetic fatty rats).

Methodology:

-

Animals are fasted overnight.

-

The test compound or vehicle is administered orally.

-

After a specific time (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured using a glucometer.

-

The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and characterization of a novel DPP-4 inhibitor.

Caption: Drug discovery workflow for DPP-4 inhibitors.

Quantitative Data for Representative DPP-4 Inhibitors

The following table summarizes the in vitro potency of several approved DPP-4 inhibitors, which may share structural similarities with compounds synthesized from this compound.

| Compound | DPP-4 IC50 (nM) | Reference |

| Sitagliptin | 19 | [3] |

| Vildagliptin | 62 | [3] |

| Saxagliptin | 0.6 | [3] |

| Linagliptin | 1 | [3] |

| Alogliptin | <10 | [3] |

| Neogliptin | 16.8 ± 2.2 | [3] |

Conclusion

While this compound does not have a known mechanism of action on its own, it is a valuable chiral building block for the synthesis of potent DPP-4 inhibitors. The cyanopiperazine scaffold is a key feature in the design of these drugs, which act by preventing the degradation of incretin hormones, thereby improving glycemic control in patients with type 2 diabetes. The discovery and development of such inhibitors follow a rigorous pipeline of in vitro and in vivo studies to establish their efficacy and safety profile. The continued exploration of novel chemical entities derived from intermediates like this compound is crucial for the development of next-generation antidiabetic therapies.

References

Chiral Boc-Protected Piperazines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to improve solubility and bioavailability, make it a valuable component in drug design.[2] The introduction of a tert-butoxycarbonyl (Boc) protecting group offers synthetic versatility, allowing for selective functionalization and the construction of complex molecular architectures.[1][2] When chirality is introduced into the piperazine ring, it often leads to significant differences in pharmacological activity between enantiomers, a crucial consideration in the development of selective and potent therapeutics.[3] This technical guide provides an in-depth overview of the biological activity of chiral Boc-protected piperazines, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

I. Synthesis and Chiral Separation

The synthesis of enantiomerically pure substituted piperazines is a key step in exploring their therapeutic potential. A common strategy involves the asymmetric lithiation-substitution of an α-methylbenzyl-functionalized N-Boc piperazine using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine.[4] This method allows for the direct functionalization of the piperazine ring, providing access to a range of enantiomerically pure α-substituted piperazines.[4]

Once a racemic or diastereomeric mixture is synthesized, chiral separation is often necessary. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, employing a chiral stationary phase (CSP) to resolve the enantiomers.[5]

Experimental Workflow: Chiral HPLC Separation

The following diagram illustrates a typical workflow for the chiral separation of Boc-protected piperazine enantiomers using HPLC.

Caption: Workflow for Chiral HPLC Separation of Boc-Protected Piperazines.

II. Biological Activities and Quantitative Data

Chiral Boc-protected piperazine derivatives have demonstrated a wide range of biological activities, with significant implications for various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. The stereochemistry of these molecules often plays a pivotal role in their potency and selectivity.

A. Anticancer Activity

Numerous studies have highlighted the potential of piperazine derivatives as anticancer agents.[6][7][8] Their mechanism of action can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2]

| Compound Class | Cancer Cell Line | Enantiomer | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine-piperazine | IMR-32 (Neuroblastoma) | Not Specified | 85.45% inhibition at 10 µM | [6] |

| Quinoxalinylpiperazine | HCT-15 (Colon) | Not Specified | 0.021 | [6] |

| Vindoline-piperazine Conjugate | MDA-MB-468 (Breast) | Not Specified | 1.00 (GI50) | [9] |

| Vindoline-piperazine Conjugate | HOP-92 (Lung) | Not Specified | 1.35 (GI50) | [9] |

| Homo-PROTAC of MDM2 | A549 (Lung) | Enantiomer 1 | More potent | [10] |

| Homo-PROTAC of MDM2 | A549 (Lung) | Enantiomer 2 | Less potent | [10] |

B. Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[11][12]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Phenothiazine-piperazine | Staphylococcus aureus | Good activity | [11] |

| Phenothiazine-piperazine | Bacillus subtilis | Good activity | [11] |

| Phenothiazine-piperazine | Aspergillus species | Good activity | [11] |

| Phenothiazine-piperazine | Mycobacterium tuberculosis | 1-100 | [11] |

| Piperazine Dithiocarbamate | Escherichia coli | 8-256 | [12] |

| Piperazine Dithiocarbamate | Staphylococcus aureus | 16-256 | [12] |

C. Central Nervous System (CNS) Activity

The piperazine moiety is a common feature in drugs targeting the CNS.[13][14] Chiral piperazine derivatives have shown significant affinity for various receptors, including serotonin and dopamine receptors, making them promising candidates for the treatment of neurological and psychiatric disorders.[15][16]

| Compound | Target Receptor | Kᵢ (nM) | Reference |

| Compound 6a | 5-HT₁ₐ | 1.28 | [15][17] |

| Compound 18a | 5-HT₁ₐ | 1.66 | [15] |

| Arylpiperazine Salicylamide (ortho) | 5-HT₁ₐ | Higher Affinity | [3] |

| Arylpiperazine Salicylamide (meta) | 5-HT₁ₐ | Lower Affinity | [3] |

| Arylpiperazine Salicylamide (para) | 5-HT₁ₐ | Intermediate Affinity | [3] |

| Coumarin-piperazine (Compound 25) | D₂ | 1.4 | [16] |

| Coumarin-piperazine (Compound 25) | 5-HT₁ₐ | 0.012 | [16] |

| Coumarin-piperazine (Compound 26) | D₂ | 2.6 | [16] |

| Coumarin-piperazine (Compound 26) | 5-HT₂ₐ | 0.3 | [16] |

III. Signaling Pathways

The biological effects of chiral piperazine derivatives are often mediated through their interaction with specific signaling pathways. Many CNS-active piperazines, for instance, modulate the serotonergic system by binding to serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs).

A. G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[18] The binding of a ligand, such as a chiral piperazine derivative, to a GPCR initiates a conformational change, leading to the activation of intracellular G-proteins and a downstream signaling cascade.[18]

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apjhs.com [apjhs.com]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on (R)-1-N-Boc-3-cyanopiperazine: Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: (R)-1-N-Boc-3-cyanopiperazine is a chiral synthetic building block crucial in medicinal chemistry for the development of novel therapeutics. Its piperazine core is a common scaffold in many bioactive molecules, and the presence of a nitrile group and a Boc-protecting group allows for versatile chemical modifications. This guide provides an overview of its solubility and stability, based on the properties of structurally similar compounds, and outlines standard experimental protocols for their determination.

Section 1: Solubility Profile

Precise quantitative solubility data for this compound is not extensively published. However, based on the physicochemical properties of other N-Boc protected piperazines and piperidines, a general solubility profile can be inferred. The bulky and hydrophobic tert-butoxycarbonyl (Boc) group generally decreases aqueous solubility while increasing solubility in common organic solvents.[1]

Table 1: Expected Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity Index | Expected Solubility | Rationale / Notes |

| Water | 10.2 | Very Low to Sparingly Soluble | The hydrophobic Boc group and the relatively nonpolar piperazine ring limit solubility in aqueous solutions.[1] |

| Methanol (MeOH) | 5.1 | Soluble | Polar protic solvent, generally effective for Boc-protected amines. |

| Ethanol (EtOH) | 4.3 | Soluble | Similar to methanol, a good solvent for many organic intermediates. |

| Dichloromethane (DCM) | 3.1 | Freely Soluble | A common aprotic solvent for nonpolar to moderately polar organic compounds.[2] |

| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | A versatile aprotic solvent suitable for a wide range of organic molecules.[2] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | A highly polar aprotic solvent capable of dissolving a vast array of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble | Another polar aprotic solvent, often used for compounds with low solubility elsewhere. |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | A moderately polar solvent in which Boc-piperazine moieties are known to be soluble.[1] |

| Hexane | 0.1 | Low to Insoluble | A nonpolar solvent, unlikely to dissolve the moderately polar title compound. |

Section 2: Stability Data

The stability of this compound is primarily dictated by the lability of the Boc protecting group. Stability studies are essential to determine appropriate storage conditions and shelf life.[]

Table 2: Stability Profile of this compound

| Condition | Expected Stability | Degradation Pathway / Notes |

| pH | ||

| Acidic (pH < 4) | Unstable | The Boc group is highly susceptible to cleavage under acidic conditions, yielding the free piperazine.[2] |

| Neutral (pH 6-8) | Stable | Generally stable under neutral aqueous conditions. |

| Basic (pH > 9) | Stable | The Boc group is stable to basic conditions. The nitrile group may be susceptible to hydrolysis under harsh basic conditions and high temperatures. |

| Temperature | ||

| Refrigerated (2-8 °C) | Stable | Recommended storage condition to minimize potential degradation over time. |

| Room Temperature (20-25 °C) | Generally Stable | Expected to be stable for short to moderate periods. Long-term storage should be at lower temperatures. |

| Elevated Temperature (>40 °C) | Potential Degradation | Heating can promote the cleavage of the Boc group.[2] |

| Light | Stable | No inherent chromophores suggest significant light sensitivity, but storage protected from light is standard practice.[2] |

| Oxidation | Stable | Generally stable to atmospheric oxygen. |

Section 3: Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of chemical intermediates like this compound.

This protocol aims to determine a suitable solvent for a compound using a minimal amount of material.[1]

Methodology:

-

Preparation: Weigh approximately 1-2 mg of this compound into a small, clean glass vial.

-

Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent.

-

Mixing: Vortex the vial vigorously for 30-60 seconds. A water bath sonicator can also be used to aid dissolution.

-

Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

-

Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the mixing and observation steps. Continue until dissolution is achieved or a practical solvent limit is reached.

-

Quantification: Record the total volume of solvent required to dissolve the known mass of the compound to estimate the solubility (e.g., in mg/mL).

-

Testing Multiple Solvents: Repeat the procedure for a panel of solvents with varying polarities (see Table 1).

Caption: Workflow for Small-Scale Solubility Determination.

Forced degradation studies are used to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.[]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add 1N HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add 1N NaOH and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Thermal Degradation: Incubate a sample of the solid compound and a sample of the stock solution at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose a sample to UV light (e.g., 254 nm) and/or white light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acid- and base-stressed samples before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound.

Caption: Workflow for a Forced Degradation Stability Study.

References

Spectroscopic and Synthetic Profile of (R)-1-N-Boc-3-cyanopiperazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR) and a proposed synthetic pathway for the chiral compound (R)-1-N-Boc-3-cyanopiperazine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data for this specific molecule in public literature, the spectroscopic information presented herein is based on established principles and data from analogous structures.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized below. These predictions are derived from the analysis of its constituent functional groups: a Boc-protected piperazine ring and a nitrile group at the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data are presented in Tables 1 and 2, respectively. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 - 3.00 | m | 7H | Piperazine ring protons (CH₂, CH) |

| 1.48 | s | 9H | Boc group (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | Carbonyl of Boc group (C=O) |

| ~118 | Nitrile carbon (C≡N) |

| ~80.5 | Quaternary carbon of Boc group (-C(CH₃)₃) |

| ~50 - 40 | Piperazine ring carbons (CH₂, CH) |

| 28.4 | Methyl carbons of Boc group (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

The predicted key infrared absorption bands are listed in Table 3. These are based on the characteristic vibrational frequencies of the nitrile and carbamate functional groups.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~2240 | Medium-Sharp | Nitrile | C≡N stretch |

| ~1690 | Strong | Carbamate | C=O stretch |

| ~2975, ~2870 | Medium | Alkane | C-H stretch |

| ~1450, ~1370 | Medium | Alkane | C-H bend |

| ~1250, ~1160 | Strong | Carbamate | C-N stretch, O-C-O stretch |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from a suitable chiral precursor, such as (R)-piperazine-2-carboxamide. A generalized multi-step protocol is outlined below.

Step 1: Boc Protection of (R)-piperazine-2-carboxamide.

-

Dissolve (R)-piperazine-2-carboxamide in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, for example, triethylamine or sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and unreacted Boc₂O.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting (R)-1-N-Boc-piperazine-3-carboxamide by column chromatography on silica gel.

Step 2: Dehydration of the Amide to the Nitrile.

-

Dissolve the purified (R)-1-N-Boc-piperazine-3-carboxamide in a suitable solvent like pyridine or a mixture of DCM and triethylamine.

-

Cool the solution to 0 °C.

-

Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent, dropwise.

-

Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench it carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product, this compound, by flash column chromatography.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2][3][4][5]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts for all signals in both spectra.

FT-IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., KBr or NaCl) by dissolving a small amount of the compound in a volatile solvent (e.g., DCM), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6][7][8][9][10]

-

Background Spectrum: Record a background spectrum of the empty spectrometer or the pure KBr pellet to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general process of spectroscopic analysis.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis and structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. web.mit.edu [web.mit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mse.washington.edu [mse.washington.edu]

- 10. photometrics.net [photometrics.net]

The Piperazine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3] This guide delves into the core attributes of the piperazine moiety, providing quantitative data, experimental context, and visual representations of its role in drug design and function.

Physicochemical and Pharmacokinetic Significance

The utility of the piperazine ring in drug development stems from its unique structural and chemical characteristics. The two nitrogen atoms provide a combination of structural rigidity and conformational flexibility, along with a large polar surface area.[4][5] These features are instrumental in enhancing aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][6]

Key Physicochemical Properties:

-

Basicity (pKa): The two nitrogen atoms of the piperazine ring typically have pKa values in the physiological range. This allows the molecule to exist in both protonated (charged) and unprotonated (neutral) forms, influencing its ability to cross cell membranes and interact with biological targets. The basicity can be fine-tuned through substitution on the nitrogen atoms.[3][7]

-

Solubility: Piperazine itself is highly soluble in water.[8][9] Incorporating this moiety into a larger drug molecule often improves its water solubility, which is a critical factor for oral drug administration.[2][8]

-

Lipophilicity (LogP): The LogP value, a measure of a compound's lipophilicity, can be modulated by substituents on the piperazine ring. This allows medicinal chemists to balance solubility with the ability to permeate biological membranes, such as the blood-brain barrier.[6][7]

-

Metabolic Stability: While the piperazine ring can be a site for metabolic reactions, its substitution pattern can be modified to enhance metabolic stability.[7]

The strategic incorporation of a piperazine ring can significantly improve a drug candidate's pharmacokinetic profile. It can act as a versatile linker between different pharmacophores or serve as the core scaffold for building molecules that interact with specific biological targets.[2]

The Privileged Scaffold in Diverse Therapeutic Areas

The piperazine moiety is a cornerstone in drugs targeting a wide spectrum of diseases, underscoring its status as a privileged structure.[1][3] Its derivatives have demonstrated a broad range of pharmacological activities.[10][11]

-

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit significant activity in the CNS, acting as antipsychotic, antidepressant, and anxiolytic agents.[12][13] The ability to modify the piperazine scaffold allows for the fine-tuning of interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors.[13][14] For instance, the benzhydryl piperazine unit has been explored as a carrier to deliver compounds across the blood-brain barrier.[15]

-

Oncology: A number of successful anticancer drugs, such as Imatinib, incorporate a piperazine ring.[3][16] This moiety can contribute to the molecule's ability to bind to specific kinase domains or other targets implicated in cancer progression.[16][17]

-

Antimicrobial Agents: Piperazine derivatives have shown a broad spectrum of activity against bacteria, fungi, and parasites.[10][18] The piperazine ring can be a key component in disrupting microbial cell walls or other essential cellular processes.[3]

-

Other Therapeutic Areas: The applications of piperazine extend to antihistamines, anti-inflammatory agents, cardiovascular drugs, and antiviral compounds.[10][11]

Quantitative Analysis of Piperazine-Containing Drugs

To illustrate the impact of the piperazine moiety, the following tables summarize key quantitative data for representative drugs across different therapeutic classes.

Table 1: Kinase Inhibitors in Oncology

| Drug | Target(s) | IC50 (nM) | Disease Indication |

|---|---|---|---|

| Imatinib | Bcr-Abl, c-Kit, PDGFR | 100 (c-Kit), 100 (PDGFR), 600 (v-Abl)[19] | Chronic Myeloid Leukemia (CML), GIST[20][21] |

| Bosutinib | Src, Abl | 1.2 (Src), 1.0 (Abl) | Chronic Myeloid Leukemia (CML) |

| Olaparib | PARP1, PARP2 | 1 (PARP1), 5 (PARP2) | Ovarian, Breast Cancer |

IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower values indicate greater potency.

Table 2: CNS-Active Agents

| Drug | Primary Target(s) | Binding Affinity (Ki, nM) | Therapeutic Use |

|---|---|---|---|

| Clozapine | D4, 5-HT2A | 21 (D4), 16 (5-HT2A) | Schizophrenia |

| Olanzapine | D2, 5-HT2A | 31 (D2), 4 (5-HT2A) | Schizophrenia, Bipolar Disorder |

| Buspirone | 5-HT1A (agonist) | 14 | Anxiety |

| Vortioxetine | SERT, 5-HT1A, 5-HT3 | 1.6 (SERT), 15 (5-HT1A), 3.7 (5-HT3) | Depression[12] |

Ki values represent the dissociation constant for the binding of the drug to its receptor. Lower values indicate a higher binding affinity.

Table 3: Antihistamines

| Drug | Target | Binding Affinity (Ki, nM) | Therapeutic Use |

|---|---|---|---|

| Cetirizine | H1 Receptor | 2.6 | Allergic Rhinitis, Urticaria |

| Meclizine | H1 Receptor | 40 | Motion Sickness, Vertigo |

Visualizing Molecular Interactions and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the application of piperazine in medicinal chemistry.

Caption: Mechanism of action for a piperazine-containing tyrosine kinase inhibitor like Imatinib.

Caption: Modulation of GPCR signaling in the CNS by arylpiperazine drugs.

Caption: A typical workflow for the discovery of piperazine-based drug candidates.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel piperazine-containing compounds. Below are representative protocols.

This protocol outlines a common method for synthesizing arylpiperazines, which are precursors to many CNS-active drugs, via a Buchwald-Hartwig amination reaction.

Objective: To synthesize an N-arylpiperazine by coupling an aryl halide with piperazine.

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

-

N-Boc-piperazine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Reagents for Boc deprotection (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

-

Reagent Addition: Add the base (1.4 eq) and anhydrous toluene.

-

Reaction: Heat the mixture to 80-110°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (Boc-protected arylpiperazine) by column chromatography.

-

Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add the deprotecting agent (e.g., TFA). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the final 1-arylpiperazine product.[22]

This protocol describes a method to determine the inhibitory activity (IC50) of a piperazine-containing compound against a target kinase.[23]

Objective: To measure the concentration-dependent inhibition of Bcr-Abl kinase activity by a test compound (e.g., Imatinib).

Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

Test compound (serial dilutions)

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the piperazine test compound in the kinase reaction buffer.

-

Reaction Mixture: In a 96-well plate, add the kinase reaction buffer, the Bcr-Abl enzyme, and the substrate peptide.

-

Inhibitor Addition: Add the various concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 20-30 minutes).[24]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Measure Phosphorylation: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][23]

This protocol outlines a competition binding assay to determine the affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).[25][26]

Objective: To determine the binding affinity of a non-radiolabeled piperazine derivative for a specific GPCR by measuring its ability to compete with a known radioligand.

Materials:

-

Cell membranes expressing the target GPCR

-

A specific radioligand (e.g., ³H-spiperone for D2 receptors) with a known dissociation constant (Kd)

-

Test compound (serial dilutions)

-

Assay buffer (e.g., Tris-HCl with cofactors)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation fluid and counter

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

-

Compound Addition: Add serial dilutions of the piperazine test compound to the wells.

-

Nonspecific Binding: To a set of wells, add a high concentration of a known, non-radiolabeled ligand to determine nonspecific binding.

-

Total Binding: A set of wells containing only membranes and radioligand will determine total binding.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each test compound concentration (Total Binding - Nonspecific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25][27]

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Imatinib - Wikipedia [en.wikipedia.org]

- 21. Selective tyrosine kinase inhibition by imatinib mesylate for the treatment of autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. multispaninc.com [multispaninc.com]

- 26. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 27. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

The Piperazine Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including high water solubility, tunable basicity, and the ability to participate in various biological interactions, make it an attractive moiety for the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the role of the piperazine scaffold in modern drug discovery, with a focus on its applications in oncology, central nervous system (CNS) disorders, and infectious diseases. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers in this dynamic field.

Physicochemical Properties and Pharmacokinetic Advantages

The piperazine core offers several advantages in drug design. The two nitrogen atoms can be independently substituted, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3] The basic nature of the piperazine ring (pKa values typically in the range of 5.3-9.8) contributes to the aqueous solubility of drug candidates, which is a critical factor for oral bioavailability.[4] Furthermore, the piperazine moiety can readily form salts, enhancing the stability and handling of active pharmaceutical ingredients.[5]

Therapeutic Applications of Piperazine-Based Compounds

The versatility of the piperazine scaffold is reflected in the wide array of pharmacological activities exhibited by its derivatives.[6][7] This has led to the development of numerous approved drugs and promising clinical candidates across various therapeutic areas.

Oncology

Piperazine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways implicated in tumor growth and survival.[8]

Several piperazine-containing compounds have been developed to inhibit critical pathways in cancer cells, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[9] For instance, arylpiperazine derivatives have been investigated as antagonists of the androgen receptor (AR) in prostate cancer.[10]

A generalized workflow for evaluating the anticancer effects of piperazine derivatives is depicted below.

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Quinoxalinyl-piperazines | Compound 30 | Breast, Skin, Pancreas, Cervix | Not specified | [5] |

| Vindoline-piperazine Conjugates | [4-(trifluoromethyl)benzyl]piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [11] |

| Vindoline-piperazine Conjugates | 1-bis(4-fluorophenyl)methyl piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 | [11] |

| Piperazine Hydroxamates | Compound 5c | HL60 (Leukemia) | 0.6 | [12] |

| Arylpiperazines | Thiazolinylphenyl-piperazine | MCF-7 (Breast) | < 25 | [13] |

This protocol is used to determine the cytotoxic effects of piperazine derivatives on cancer cell lines.

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented among drugs targeting the CNS, including antidepressants, anxiolytics, and antipsychotics.[14] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them valuable scaffolds in neuropharmacology.[3]

Many piperazine-based CNS drugs exert their effects by modulating serotonergic, dopaminergic, and noradrenergic pathways.[1][15] For example, arylpiperazine derivatives are known to act as agonists or antagonists at serotonin receptors, particularly the 5-HT1A receptor.[16][17]

The following diagram illustrates a simplified signaling pathway involving the 5-HT1A receptor, which is often targeted by piperazine-based antidepressants.

This table presents the binding affinities of selected piperazine derivatives for CNS targets.

| Compound | Target | Activity (Ki in nM) | Reference |

| Compound 6a | 5-HT1A Receptor | 1.28 | [17] |

The FST is a common behavioral test used to screen for antidepressant activity in rodents.

Materials:

-

Male mice (e.g., C57BL/6)

-

Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

-

Piperazine derivative solution

-

Vehicle control (e.g., saline with 0.5% Tween 80)

-

Standard antidepressant (e.g., imipramine)

Procedure:

-

Acclimation: Acclimate the mice to the experimental room for at least 1 hour before the test.

-

Drug Administration: Administer the piperazine derivative, vehicle, or standard antidepressant intraperitoneally (i.p.) 30-60 minutes before the test.

-

Test Session: Place each mouse individually into a cylinder of water for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Infectious Diseases

Piperazine-based compounds have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses.[18]

The incorporation of a piperazine moiety into different chemical scaffolds has led to the development of potent antimicrobial and antifungal agents.[2] For instance, flavone derivatives containing a piperazine ring have shown significant inhibitory activity against pro-inflammatory cytokines and various microbial strains.[2]

The following table summarizes the minimum inhibitory concentrations (MIC) of selected piperazine derivatives against various microbial strains.

| Compound Class | Derivative Example | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Flavone-piperazine Hybrids | Compounds 5b, 5i, 5j, 10s, 10t | Various bacteria and fungi | 10 (more potent than standards) | [2] |

| N-Arylpiperazines | Compound 8h | Mycobacterium tuberculosis | 8 µM | [19] |

| Benzimidazole-piperazine Hybrids | Compound 2 | Mycobacterium tuberculosis | 0.1 | [20] |

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microplates

-